molecular formula C27H40N6O10 B597908 2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid CAS No. 1354832-42-0

2-(2,6-Bis(bis(tert-butoxycarbonyl)amino)-9H-purin-9-yl)acetic acid

Cat. No.: B597908
CAS No.: 1354832-42-0
M. Wt: 608.649
InChI Key: NVCDCBDYVFJUFO-UHFFFAOYSA-N
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Description

“(2R)-2,6-bis [ (tert-butoxycarbonyl)amino]hexanoic acid” and “(S)-2,6-Bis ( (tert-butoxycarbonyl)amino)hexanoic acid” are polypeptide derivatives . They can be used to synthesize multifunctional amphiphilic peptide dendrimers, which can serve as nonviral gene vectors .


Synthesis Analysis

These compounds can participate in organic synthesis to produce a substance that can increase the luminescence intensity of alkaline phosphatase substrates .


Molecular Structure Analysis

The molecular weight of these compounds is 346.42 . The IUPAC name for the (2R)-isomer is “(2R)-2,6-bis [ (tert-butoxycarbonyl)amino]hexanoic acid” and for the (S)-isomer is "(S)-2,6-Bis ( (tert-butoxycarbonyl)amino)hexanoic acid" .


Chemical Reactions Analysis

These compounds can participate in organic synthesis .


Physical and Chemical Properties Analysis

These compounds appear as a white solid or liquid . They have a molecular weight of 346.42 .

Scientific Research Applications

  • Polymerization and Material Science : Sutthasupa et al. (2007) described the synthesis and polymerization of amino acid-derived norbornene diester derivatives, including compounds related to the tert-butoxycarbonyl functionality. This study is significant in the field of polymer science, particularly for the development of novel polymeric materials (Sutthira Sutthasupa, Kayo Terada, F. Sanda, T. Masuda, 2007).

  • Synthesis of Non-Natural Alpha-Amino Acids : Constantinou-Kokotou et al. (2001) developed a method for synthesizing enantiopure non-natural alpha-amino acids using a key intermediate related to the tert-butoxycarbonyl group. This research is vital for the synthesis of complex amino acids and peptides (V. Constantinou-Kokotou, V. Magrioti, T. Markidis, G. Kokotos, 2001).

  • Coordination Chemistry and Bioinorganic Modeling : Beck et al. (2001) studied the coordination properties of bis(3,5-dialkylpyrazol-1-yl)acetic acids towards metal ions, providing insights into bioinorganic models of enzymes and oxidases. This research is significant for understanding metal ion interactions in biological systems (Alexander D. Beck, B. Weibert, N. Burzlaff, 2001).

  • Organic Synthesis and Pharmaceutical Applications : Dai et al. (2013) described an improved method for synthesizing penciclovir, an antiviral drug, using a compound related to the tert-butoxycarbonyl group. This research contributes to the field of pharmaceutical synthesis and drug development (Li-yan Dai, Qiuyi Shi, Jing Zhang, Xiao-zhong Wang, Ying-qi Chen, 2013).

  • Development of Biomedical Ligands : Anelli et al. (1999) used tert-butoxycarbonyl-protected amino acids for preparing bifunctional DTPA-like ligands. These ligands are useful in chelating metal ions for medical applications, such as in imaging and therapy (P. Anelli, F. Fedeli, O. Gazzotti, L. Lattuada, G. Lux, F. Rebasti, 1999).

Mechanism of Action

These compounds can be used to synthesize multifunctional amphiphilic peptide dendrimers, which can serve as nonviral gene vectors .

Safety and Hazards

The safety information for these compounds includes the following hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

These compounds have potential applications in cancer research and in the synthesis of substances that can increase the luminescence intensity of alkaline phosphatase substrates .

Properties

IUPAC Name

2-[2,6-bis[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]purin-9-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N6O10/c1-24(2,3)40-20(36)32(21(37)41-25(4,5)6)18-16-17(31(14-28-16)13-15(34)35)29-19(30-18)33(22(38)42-26(7,8)9)23(39)43-27(10,11)12/h14H,13H2,1-12H3,(H,34,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCDCBDYVFJUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC(=NC2=C1N=CN2CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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